molecular formula C14H17NO2S B13526557 (R)-tert-Butyl 2-isothiocyanato-3-phenylpropanoate

(R)-tert-Butyl 2-isothiocyanato-3-phenylpropanoate

Cat. No.: B13526557
M. Wt: 263.36 g/mol
InChI Key: QCPIKBRIRASDSL-GFCCVEGCSA-N
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Description

Tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate is an organic compound that features a tert-butyl ester group, an isothiocyanate group, and a phenylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate typically involves the reaction of tert-butyl (2R)-2-amino-3-phenylpropanoate with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds via the formation of an intermediate isothiocyanate, which is then stabilized by the tert-butyl ester group.

Industrial Production Methods

Industrial production of tert-butyl esters, including tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The isothiocyanate group can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction of the isothiocyanate group can yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The molecular targets include amino groups on proteins, which can result in enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate is unique due to the presence of both the isothiocyanate and tert-butyl ester groups, which confer distinct reactivity and stability. This combination makes it a valuable compound for specific applications in chemical synthesis and biological studies.

Properties

Molecular Formula

C14H17NO2S

Molecular Weight

263.36 g/mol

IUPAC Name

tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate

InChI

InChI=1S/C14H17NO2S/c1-14(2,3)17-13(16)12(15-10-18)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3/t12-/m1/s1

InChI Key

QCPIKBRIRASDSL-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)N=C=S

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N=C=S

Origin of Product

United States

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